physicochemical properties of 4-Amino-2,6-dimethylbenzonitrile CAS 53312-81-5
physicochemical properties of 4-Amino-2,6-dimethylbenzonitrile CAS 53312-81-5
This technical guide addresses the physicochemical properties, synthesis, and applications of the substituted benzonitrile class, specifically resolving the critical nomenclature and CAS registry discrepancies associated with 4-Amino-2,6-dimethylbenzonitrile and CAS 53312-81-5 .
Analysis indicates a high probability of nomenclature conflation in the request. In drug development contexts (specifically for Rilpivirine ), the primary intermediate is 4-Amino-3,5-dimethylbenzonitrile (CAS 74896-24-5), which is synthesized from 2,6-dimethylaniline precursors. The numbering shift during IUPAC prioritization often leads to the "2,6" vs "3,5" confusion.
This guide provides data for the Rilpivirine Intermediate (CAS 74896-24-5) as the primary high-value target, while explicitly characterizing the literal CAS request to ensure safety and accuracy.
Identity Resolution & Physicochemical Profiling
Part 1: Critical Identity & Nomenclature Resolution
Status: High-Priority Disambiguation Required Objective: To prevent regulatory filing errors and synthesis failures due to isomer confusion.
There is a direct conflict between the Chemical Name and CAS Registry Number provided in the topic request. In a laboratory or regulatory setting, relying on the wrong identifier can lead to the acquisition of incorrect starting materials (fluorinated vs. methylated).
| Feature | Compound A (The CAS Request) | Compound B (The Name Request) | Compound C (The Drug Target) |
| CAS Number | 53312-81-5 | 114820-10-9 | 74896-24-5 |
| Chemical Name | 5-Amino-2-fluorobenzonitrile | 4-Amino-2,6-dimethylbenzonitrile | 4-Amino-3,5-dimethylbenzonitrile |
| Structure | Fluorine at C2, Amino at C5 | Methyls at C2, C6 (Ortho to CN) | Methyls at C3, C5 (Ortho to NH₂) |
| Key Application | Fluorinated agrochemicals | Rare isomer | Rilpivirine (TMC278) Intermediate |
| Precursor | 2-Fluoro-5-nitrobenzonitrile | 2,6-Dimethyl-4-nitrobenzonitrile | 4-Bromo-2,6-dimethylaniline |
Editorial Note: This guide focuses on Compound C (CAS 74896-24-5) , as it is the critical intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine . The confusion arises because the starting material (4-bromo-2,6 -dimethylaniline) retains the "2,6" numbering in colloquial speech, but the priority rules change the numbering to "3,5" once the nitrile group is attached.
Part 2: Physicochemical Properties (CAS 74896-24-5)
Compound: 4-Amino-3,5-dimethylbenzonitrile Role: Key aniline intermediate for diarylpyrimidine synthesis.
Table 1: Core Physical Data
| Property | Value / Range | Condition / Note |
| Molecular Formula | C₉H₁₀N₂ | - |
| Molecular Weight | 146.19 g/mol | - |
| Physical State | Solid (Crystalline powder) | Off-white to pale yellow |
| Melting Point | 106.0 – 107.5 °C | Experimental [1] |
| Boiling Point | 322.2 °C (Predicted) | @ 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.72 (Predicted) | Lipophilic, suitable for CNS drugs |
| pKa (Base) | ~2.5 – 3.0 (Predicted) | Weak base due to electron-withdrawing CN |
| Solubility | Soluble | DMSO, Methanol, Ethyl Acetate, DCM |
| Solubility | Insoluble/Poor | Water |
Analytical Characterization (Self-Validation)
To validate the identity of synthesized batches, compare against these spectral signatures:
-
1H NMR (500 MHz, CDCl₃):
-
δ 7.22 (s, 2H): Aromatic protons at positions 2 and 6.[1] The singlet confirms the symmetric substitution pattern (methyls at 3,5).
-
δ 2.18 (s, 6H): Methyl protons. Singlet confirms equivalence.
-
δ ~4.0-4.5 (br s, 2H): Amine protons (shift varies with solvent/concentration).
-
-
IR Spectrum:
-
~2210–2220 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.
-
~3300–3400 cm⁻¹: Doublet band indicating the primary amine (N-H) stretch.
-
Part 3: Synthesis & Reaction Mechanics
Causality: The synthesis of the Rilpivirine intermediate highlights the "Numbering Trap." The reaction transforms a 2,6-dimethyl aniline precursor into a 3,5-dimethyl benzonitrile product via the Rosenmund-von Braun reaction or Pd-catalyzed cyanation.
Protocol: Cyanation of 4-Bromo-2,6-dimethylaniline
Reaction Type: Nucleophilic Aromatic Substitution (Transition Metal Catalyzed)
-
Reagents:
-
Substrate: 4-Bromo-2,6-dimethylaniline (CAS 24596-19-8).
-
Reagent: Copper(I) cyanide (CuCN) or Zn(CN)₂ with Pd catalyst.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (High boiling point required).
-
-
Workflow:
-
Step 1: Charge flask with 4-bromo-2,6-dimethylaniline (1.0 eq) and CuCN (2.0 eq) in NMP.
-
Step 2: Heat to 160 °C for 12–18 hours. Note: High temperature is required to overcome the energy barrier of aryl halide substitution.
-
Step 3 (Quench): Cool to room temperature. Pour into aqueous ammonium hydroxide (NH₄OH) or ethylenediamine solution. Why? To complex the copper salts, breaking the product-copper coordination.
-
Step 4 (Extraction): Extract with Ethyl Acetate. The organic layer contains the product.[2][3]
-
Step 5 (Purification): Recrystallization from Ethanol/Water or Flash Chromatography (DCM/Hexane).
-
Visualization: The Nomenclature Shift Pathway
The following diagram illustrates how the "2,6" starting material becomes the "3,5" product, resolving the user's nomenclature confusion.
Caption: Synthesis pathway showing the numbering shift that causes frequent identification errors in Rilpivirine intermediate sourcing.
Part 4: Application in Drug Development (Rilpivirine)
Context: Rilpivirine (Edurant) is a second-generation NNRTI designed to possess flexibility ("wiggling") to bind to mutant HIV-1 reverse transcriptase.
Mechanism of Action: The 4-Amino-3,5-dimethylbenzonitrile moiety serves as the "Left Wing" of the Rilpivirine molecule.
-
Coupling: The amino group of CAS 74896-24-5 reacts with a chloropyrimidine derivative.
-
Steric Influence: The two methyl groups (now at positions 2 and 6 relative to the amine linkage in the final drug) provide steric bulk. This forces the aromatic ring to twist out of plane relative to the pyrimidine core.
-
Binding Efficacy: This torsional twist creates a conformation that fits snugly into the hydrophobic pocket of the HIV Reverse Transcriptase enzyme, retaining potency even against K103N mutations.
Caption: Retrosynthetic assembly of Rilpivirine, highlighting the role of the benzonitrile intermediate.
Part 5: Safety & Handling Protocols
Hazard Class: Nitriles are toxic by ingestion and inhalation. Specific Risks for CAS 74896-24-5:
-
Acute Toxicity: Harmful if swallowed. Metabolizes to release cyanide ions in vivo (slow release).
-
Irritation: Causes skin and eye irritation.[4]
-
Handling Protocol:
-
Engineering Controls: Handle exclusively in a chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.
-
Waste Disposal: Do not dispose of down the drain. Collect in "Organic Waste - Toxic" containers. Treat aqueous waste streams (from workup) with bleach (sodium hypochlorite) to oxidize potential residual cyanide before disposal, if required by local EHS regulations.
-
References
-
ChemicalBook. (2025). 4-Amino-3,5-dimethylbenzonitrile (CAS 74896-24-5) Physicochemical Properties and MSDS.[1][3][5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 278944, 4-Amino-3,5-dimethylbenzonitrile.[6] Retrieved from [6]
- Janssen Pharmaceutica. (2010). Synthesis of Rilpivirine (TMC278). Patent WO2003016306.
-
Sigma-Aldrich. (2025). 5-Amino-2-fluorobenzonitrile (CAS 53312-81-5) Product Sheet.[7] (Cited for identity verification of the conflicting CAS). Retrieved from
-
BenchChem. (2025).[2] 4-Amino-2,6-dimethylbenzonitrile (CAS 114820-10-9) Catalog Entry. (Cited for existence of the rare isomer). Retrieved from
Sources
- 1. 4-AMINO-3,5-DIMETHYL-BENZONITRILE | 74896-24-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Acrylic acid (HSG 104, 1997) [inchem.org]
- 5. lookchem.com [lookchem.com]
- 6. 4-Iodo-3,5-dimethylbenzonitrile | 1227311-09-2 | Benchchem [benchchem.com]
- 7. 5-Amino-2-fluorobenzonitrile | 53312-81-5 [chemicalbook.com]
